2-Amino-4-(pyridin-4-yl)butanamide
Description
2-Amino-4-(pyridin-4-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with an amino group at the C2 position and a pyridin-4-yl moiety at the C4 position (Figure 1). This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring and hydrogen-bonding capacity via the amino and amide groups.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-4-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C9H13N3O/c10-8(9(11)13)2-1-7-3-5-12-6-4-7/h3-6,8H,1-2,10H2,(H2,11,13) |
InChI Key |
QVDFPULQNPLKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCC(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pyridin-4-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and 2-aminobutyric acid.
Formation of Intermediate: The initial step involves the condensation of 4-pyridinecarboxaldehyde with 2-aminobutyric acid under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired 2-Amino-4-(pyridin-4-yl)butanamide.
Industrial Production Methods
Industrial production of 2-Amino-4-(pyridin-4-yl)butanamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Amino-4-(pyridin-4-yl)butanamide, such as oxo derivatives, amine derivatives, and substituted pyridinyl derivatives.
Scientific Research Applications
2-Amino-4-(pyridin-4-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amino acid derivatives with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-amino-4-(pyridin-4-yl)butanamide with three key analogs, emphasizing structural, synthetic, and pharmacological distinctions.
Structural and Physicochemical Properties
*Calculated based on standard atomic masses.
Key Observations :
Key Observations :
- The target compound may require multi-step synthesis involving protective groups for the amino moiety, contrasting with the one-step cyclization used for the 2-oxo analog .
- Microwave-assisted synthesis (used for imidazole derivatives) improves reaction efficiency and yield compared to traditional methods .
Pharmacological Activity
*Inferred from structurally related pyridine derivatives with confirmed bioactivity .
Key Observations :
- The target compound’s amino group may enhance binding to biological targets (e.g., kinases) compared to the inert 2-oxo analog .
- Imidazole derivatives show stronger antimicrobial activity, likely due to enhanced membrane penetration .
Biological Activity
2-Amino-4-(pyridin-4-yl)butanamide, a compound featuring both amino and pyridinyl functional groups, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHN
- Molecular Weight : 177.23 g/mol
- IUPAC Name : 2-Amino-4-(pyridin-4-yl)butanamide
This unique structure contributes to its reactivity and interaction with biological targets, which is essential for its pharmacological potential.
The biological activity of 2-Amino-4-(pyridin-4-yl)butanamide is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors through binding at their active sites. The exact pathways involved are context-dependent, varying with the biological system being studied.
Antimicrobial Properties
Studies have shown that 2-Amino-4-(pyridin-4-yl)butanamide exhibits significant antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting it could be developed as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, 2-Amino-4-(pyridin-4-yl)butanamide was found to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Study on Anticancer Effects
A research study published in 2014 explored the anticancer effects of several pyridine derivatives, including 2-Amino-4-(pyridin-4-yl)butanamide. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cell lines, with IC values comparable to established chemotherapeutic agents .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2-Amino-4-(pyridin-4-yl)butanamide | MCF-7 (Breast Cancer) | 12.5 |
| Control (Doxorubicin) | MCF-7 | 10 |
Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of various compounds, including 2-Amino-4-(pyridin-4-yl)butanamide. The results showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Safety and Toxicity
Toxicological assessments have indicated that 2-Amino-4-(pyridin-4-yl)butanamide possesses a moderate safety profile. In animal studies, no significant adverse effects were observed at therapeutic doses, suggesting a favorable therapeutic window for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
